Dbm-mmaf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

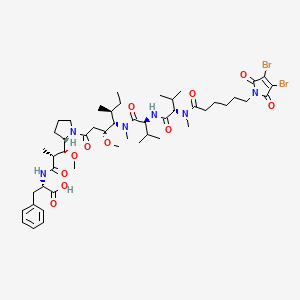

Structure

2D Structure

Properties

Molecular Formula |

C49H74Br2N6O11 |

|---|---|

Molecular Weight |

1083.0 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1 |

InChI Key |

GZSVYZUXQREYGL-ZHOZFWKKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Dbm-mmaf Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Dbm-mmaf, a pivotal drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). The document details the molecular interactions, cellular consequences, and the experimental protocols used to elucidate its function, presenting a valuable resource for professionals in oncology and drug development.

Core Mechanism of Action: A Multi-Step Process

This compound is a conjugate molecule comprising the cytotoxic agent monomethyl auristatin F (MMAF) connected to a dibromomaleimide (Dbm) linker.[1][2] This conjugate is not a standalone therapeutic but is designed for covalent attachment to a monoclonal antibody (mAb), forming a highly targeted ADC. The mechanism of action of a this compound-based ADC is a sophisticated, multi-step process designed to selectively eradicate cancer cells while minimizing systemic toxicity.[3][4]

Targeting and Internalization

The therapeutic process begins with the mAb component of the ADC, which is engineered to recognize and bind with high specificity to a tumor-associated antigen on the surface of a cancer cell.[4] This targeted binding is the cornerstone of the ADC's selectivity. Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

The Role of the Dibromomaleimide (Dbm) Linker

The Dbm linker is a bifunctional reagent that facilitates the site-specific conjugation of MMAF to the antibody. It reacts with the thiol groups of reduced interchain cysteine residues within the antibody's hinge region, forming stable, covalent dithiomaleimide linkages. This "disulfide bridging" or "cross-linking" strategy is crucial for creating homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), typically resulting in a DAR of four.

Unlike some other linkers that are designed to be cleaved by specific enzymes, the Dbm linker forms a highly stable, non-cleavable bond. The release of the cytotoxic payload is therefore not dependent on linker cleavage but on the proteolytic degradation of the entire antibody backbone after the ADC is trafficked to the lysosome. This process yields a cysteine-linker-MMAF adduct, which is the active form that subsequently diffuses into the cytoplasm to exert its effect.

MMAF: The Cytotoxic Payload

Once released into the cytoplasm, MMAF, a synthetic and highly potent analog of the natural antimitotic agent dolastatin 10, executes the cell-killing function.

1.3.1 Inhibition of Tubulin Polymerization The primary molecular target of MMAF is tubulin. Microtubules, which are dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton and are critically required for the formation of the mitotic spindle during cell division. MMAF functions as a potent antitubulin agent by binding to tubulin dimers and inhibiting their polymerization into microtubules. This disruption of microtubule dynamics is the central event in its mechanism of action.

1.3.2 Cell Cycle Arrest at G2/M Phase The failure to form a functional mitotic spindle due to MMAF-induced tubulin disruption activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC prevents a cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the spindle microtubules. By preventing microtubule formation, MMAF ensures this condition is never met, leading to a sustained arrest in the G2/M phase of the cell cycle.

1.3.3 Induction of Apoptosis Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis. The sustained activation of the SAC and the cellular stress resulting from failed mitosis lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This cascade culminates in the systematic dismantling of the cell, characterized by DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Visualizations of Key Pathways and Workflows

Overall Mechanism of Action for this compound ADC```dot

Caption: Signaling cascade from MMAF-mediated tubulin inhibition to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: General experimental workflow for determining the IC50 of a this compound ADC.

Quantitative Data

The potency of MMAF and the clinical effects of MMAF-based ADCs have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Comparative Potency and Binding Affinity of Auristatins

| Compound/Payload | Metric | Value | Cell Line / System | Reference |

| MMAF (free drug) | IC50 | 119 nM | Karpas 299 (Anaplastic Large Cell Lymphoma) | |

| MMAF (free drug) | IC50 | 105 nM | H3396 (Breast Carcinoma) | |

| MMAF (free drug) | IC50 | 257 nM | 786-O (Renal Cell Carcinoma) | |

| MMAF (free drug) | IC50 | 200 nM | Caki-1 (Renal Cell Carcinoma) | |

| ch14.18-MMAF ADC | IC50 | < 1 nM | GD2-high expressing cells | |

| MMAE (free drug) | Comparison | Lower IC50 than MMAF (more potent) | General | |

| MMAF vs. Doxorubicin | Comparison | 100-1000x more potent | General | |

| FI-MMAF | KD | 63 nM | Sheep Brain Tubulin | |

| FI-MMAE | KD | 291 nM | Sheep Brain Tubulin |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant (a measure of binding affinity).

Table 2: Clinical Toxicities Associated with MMAF-based ADCs

| ADC | Adverse Event (Grade ≥3) | Incidence | Clinical Trial Context |

| Belantamab Mafodotin | Keratopathy | 31% | DREAMM-2 Trial (Multiple Myeloma) |

| Belantamab Mafodotin | Thrombocytopenia | 22% | DREAMM-2 Trial (Multiple Myeloma) |

| Belantamab Mafodotin | Anemia | 21% | DREAMM-2 Trial (Multiple Myeloma) |

Data from the DREAMM-2 trial for Belantamab Mafodotin, an ADC that utilizes a non-cleavable linker to deliver MMAF.

Experimental Protocols

The characterization of the this compound mechanism of action relies on a suite of well-established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of MMAF on the assembly of purified tubulin dimers into microtubules.

-

Objective: To quantify the inhibitory effect of MMAF on tubulin polymerization.

-

Principle: Microtubule polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

-

Materials:

-

Purified tubulin (>99% pure, e.g., bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

MMAF stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

-

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP.

-

Prepare serial dilutions of MMAF and controls (vehicle, polymerization inhibitors like vinblastine) in buffer.

-

Pre-warm a 96-well plate to 37°C.

-

Add 10 µL of the diluted MMAF or control solutions to the appropriate wells.

-

Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin kinetic reading of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

Plot absorbance versus time. A reduction in the slope and plateau of the curve relative to the vehicle control indicates inhibition of polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a this compound ADC.

-

Objective: To quantify the G2/M arrest induced by MMAF.

-

Principle: Cells are fixed and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram that reveals the cell cycle distribution.

-

Materials:

-

Cancer cell line of interest

-

This compound ADC

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (for fixation)

-

PI staining solution (containing RNase A to prevent staining of double-stranded RNA)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound ADC for a specified period (e.g., 24 hours). Include an untreated or vehicle-only control.

-

Harvest cells (including any detached cells in the medium), wash with cold PBS, and obtain a single-cell suspension.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

-

Apoptosis Assay by Annexin V/PI Staining

This is a standard flow cytometry-based assay to detect and quantify apoptosis.

-

Objective: To measure the induction of apoptosis following treatment with a this compound ADC.

-

Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify late apoptotic or necrotic cells that have lost membrane integrity.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis by treating cells with the this compound ADC for the desired time (e.g., 48-72 hours).

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

Quantify the cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

Dbm-MMAF in Antibody-Drug Conjugate Development: A Technical Guide

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, delivered via a chemical linker.[2] A key innovation in this field is the development of advanced linker-payload systems designed to improve the homogeneity, stability, and therapeutic index of ADCs.[1] One such system is Dbm-MMAF, a drug-linker conjugate comprising a dibromomaleimide (DBM) linker and the potent antitubulin agent, monomethyl auristatin F (MMAF).[][4] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

The Core Components: Dbm Linker and MMAF Payload

Dibromomaleimide (Dbm) Linker: The Dbm linker is a bifunctional reagent that enables site-specific conjugation to the interchain cysteine residues of a monoclonal antibody. This cross-linking approach results in a more homogeneous ADC product with a drug-to-antibody ratio (DAR) of approximately four. Compared to conventional maleimide linkers, ADCs synthesized with Dbm linkers have demonstrated superior pharmacokinetics and reduced off-target toxicity. The stable dithiomaleimide linkage formed is crucial for the stability and efficacy of the resulting ADC.

Monomethyl Auristatin F (MMAF) Payload: MMAF is a synthetic and highly potent analog of dolastatin 10, a natural antimitotic agent. It functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, thereby leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes. This characteristic can contribute to a more favorable safety profile by reducing off-target toxicity. Six of the fifteen ADC drugs approved by the FDA utilize either MMAE or MMAF as their cytotoxic payload.

Mechanism of Action of this compound ADCs

The therapeutic effect of a this compound ADC is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Once inside the cell, the ADC is trafficked to the lysosome, where the linker is designed to be cleaved, releasing the active MMAF payload. The released MMAF then binds to tubulin, disrupting microtubule dynamics and leading to the downstream effects of cell cycle arrest and apoptosis.

Quantitative Data on this compound ADC Performance

The use of the Dbm linker is intended to confer advantages in terms of homogeneity, stability, and in vivo performance over ADCs prepared with traditional linkers. The following tables summarize key quantitative data for MMAF and this compound ADCs.

Table 1: In Vitro Cytotoxicity of MMAF

| Cell Line | Cancer Type | IC50 (nM) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |

| H3396 | Breast Carcinoma | 105 |

| 786-O | Renal Cell Carcinoma | 257 |

| Caki-1 | Renal Cell Carcinoma | 200 |

Table 2: Comparative Pharmacokinetics of a this compound ADC vs. Conventional mc-MMAF ADC

| ADC Formulation | Clearance (mL/day/kg) | Terminal Half-life (days) |

| Belantamab mafodotin (mc-MMAF) | Initial: 0.926; Time-varying: 0.619 (monotherapy) | Initial: 13.0; Time-varying: 16.8 (monotherapy) |

| This compound ADC (Trastuzumab) | Data not publicly available, but described as "improved" | Data not publicly available, but described as "improved" |

Table 3: In Vivo Efficacy of a this compound ADC in a Xenograft Model

| ADC | Tumor Model | Dose (mg/kg) | Outcome |

| ADCT-701 (PBD dimer payload, for context) | SK-N-FI (neuroblastoma) | 1 | 4 Complete Responses, 1 Partial Response |

| This compound ADC | Data not publicly available, but described as "superior efficacy" |

Note: Specific quantitative in vivo efficacy and pharmacokinetic data for this compound ADCs are limited in the public domain but are consistently reported as improved compared to conventional ADCs.

Experimental Protocols

Detailed methodologies are critical for the successful development and evaluation of this compound ADCs.

Synthesis of the Dbm Linker

-

Reaction Setup: Dissolve 3,4-dibromofuran-2,5-dione (1 g, 3.91 mmol) in acetic acid (20 mL).

-

Addition of Amino Acid: Add 6-aminohexanoic acid (0.512 g, 3.91 mmol) to the solution and stir at room temperature for 10 minutes until all solids dissolve.

-

Heating: Heat the reaction mixture to 100 °C for 18 hours.

-

Purification: Concentrate the solution under vacuum and purify the residue by silica gel chromatography using a DCM/EtOAc gradient (0-40%).

Synthesis of the this compound Conjugate

-

Activation of Dbm Linker: To a solution of the Dbm linker (250 mg, 0.677 mmol) in DCM (5 mL), add DIPC (34 mg, 0.271 mmol) and DIPEA (35 mg, 0.271 mmol). Stir the resulting solution for 1 hour at room temperature.

-

Addition of MMAF: Add MMAF (208 mg, 0.271 mmol) in portions over a 4-hour period.

-

Reaction: Stir the solution for an additional 16 hours.

-

Purification: Remove the DCM under vacuum and purify the residue by preparative HPLC on a C18 column using a gradient of 50-90% acetonitrile in water.

Conjugation of this compound to a Monoclonal Antibody

-

Antibody Preparation: Buffer exchange the purified antibody (e.g., Trastuzumab) into PBS, pH 7.4. Dilute the antibody to a final concentration of 5 mg/mL in PBS and warm to 37 °C.

-

Reduction of Disulfide Bonds: Add an excess of a reducing agent like TCEP to fully reduce the interchain disulfide bonds.

-

Conjugation: Add the this compound drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is used.

-

Incubation: Incubate the reaction mixture, for example, on ice for 1 hour.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purification: Purify the resulting ADC using a desalting column (e.g., G25) to remove unconjugated drug-linker and other small molecules.

In Vitro Cytotoxicity Assay

-

Cell Culture: Culture target cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density.

-

ADC Treatment: Treat the cells with serial dilutions of the this compound ADC and a relevant isotype control ADC for 72 to 120 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Efficacy Study

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically.

-

Treatment: Once tumors reach a specified volume, administer the this compound ADC, a vehicle control, and a relevant isotype control ADC intravenously.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of toxicity.

-

Data Analysis: Analyze the tumor growth inhibition and assess for complete or partial responses.

Experimental Workflow for this compound ADC Development

The development and evaluation of a this compound ADC follows a structured workflow from synthesis to in vivo validation.

Conclusion

The this compound drug-linker system represents a significant advancement in the field of antibody-drug conjugates. By enabling the creation of more homogeneous and stable ADCs with potentially improved therapeutic windows, this technology addresses some of the key challenges in ADC development. The potent anti-tubulin activity of MMAF, combined with the precise conjugation chemistry of the Dbm linker, offers a promising platform for the development of next-generation targeted cancer therapies. Further preclinical and clinical evaluation of this compound ADCs will be crucial in fully elucidating their therapeutic potential.

References

An In-depth Technical Guide to Dbm-MMAF Linker Chemistry for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dibenzylmethylamine-monomethyl auristatin F (Dbm-MMAF) linker-payload system for the development of antibody-drug conjugates (ADCs). It details the chemistry, synthesis, and mechanism of action, along with experimental protocols and quantitative data to support researchers in the field of targeted cancer therapy.

Introduction to this compound Linker Chemistry

The this compound drug-linker is a sophisticated component used in the construction of homogeneous antibody-drug conjugates. It comprises a potent anti-mitotic agent, monomethyl auristatin F (MMAF), attached to a bifunctional dibromomaleimide (Dbm) linker.[1] This linker is designed for site-specific conjugation to native antibodies by cross-linking interchain cysteine residues. This approach offers significant advantages over conventional maleimide-based conjugation, leading to ADCs with a more uniform drug-to-antibody ratio (DAR), improved pharmacokinetics, enhanced in vivo efficacy, and reduced systemic toxicity.[2][3]

The Dbm linker reacts with the thiol groups of two cysteine residues within the antibody's hinge region, which become accessible after mild reduction of the interchain disulfide bonds. This reaction forms a stable dithiomaleimide linkage, effectively re-bridging the disulfide bond with the drug-linker construct.[4][5] The resulting ADCs are predominantly composed of species with a DAR of 4, contributing to a more consistent and predictable therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs, with a focus on MMAF-based conjugates as specific comprehensive datasets for this compound were not available in a single source. This data provides a comparative reference for researchers developing this compound ADCs.

Table 1: Drug-to-Antibody Ratio (DAR) of MMAF-based ADCs

| ADC Construct | Conjugation Method | Average DAR | Reference |

| Trastuzumab-Dbm-MMAF | Dibromomaleimide | ~4 | |

| IGNX-Dbm-MMAF | Dibromomaleimide | ~4 | |

| cAC10-vc-MMAE | Maleimide | 4.0 | |

| Trastuzumab-vc-MMAE | Maleimide | 4.5 |

Table 2: In Vitro Cytotoxicity of MMAF and MMAF-based ADCs

| Compound/ADC | Cell Line | IC50 | Reference |

| MMAF | Multiple Myeloma Cell Lines | 100–200 nM | |

| MMAE | Pancreatic Cancer Cell Lines | 0.97–1.16 nM | |

| Belantamab mafodotin (MMAF ADC) | Multiple Myeloma Cell Lines | Not specified | |

| MMAF-ADC (anti-CD22) | Raji (B-cell lymphoma) | 0.449 nM | |

| MMAF-ADC (anti-CD22) | MDA-MB-468 (Breast Cancer) | 0.183 nM |

Table 3: Plasma Stability of MMAF-based ADCs

| ADC Construct | Species | Incubation Time | % Intact ADC Remaining | Reference |

| Ab095–vc–MMAE | Human Plasma | 6 days | >99% | |

| Ab095–vc–MMAE | Cynomolgus Monkey Plasma | 6 days | >99% | |

| Ab095–vc–MMAE | Rat Plasma | 6 days | 97.5% | |

| Ab095–vc–MMAE | Mouse Plasma | 6 days | ~75% |

Experimental Protocols

Synthesis of this compound Drug-Linker

The synthesis of the this compound drug-linker involves a two-step process:

Step 1: Synthesis of the Dibromomaleimide Linker

-

React 3,4-dibromofuran-2,5-dione with 6-aminohexanoic acid in acetic acid at an elevated temperature to yield the dibromomaleimide linker with a carboxylic acid handle.

Step 2: Conjugation of the Dbm Linker to MMAF

-

Combine the dibromomaleimide linker with MMAF in dichloromethane.

-

Add coupling agents such as N,N'-diisopropylcarbodiimide (DIPC) and N,N-diisopropylethylamine (DIPEA) to facilitate the amide bond formation between the linker's carboxylic acid and the N-terminus of MMAF.

-

Purify the resulting this compound conjugate using chromatography.

Antibody-Drug Conjugation with this compound

This protocol describes the generation of a homogeneous ADC with a target DAR of 4.

1. Antibody Reduction:

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add a calculated molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess of TCEP per antibody is a typical starting point to reduce the interchain disulfide bonds.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

2. This compound Conjugation:

-

Adjust the concentration of the reduced antibody to approximately 5 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).

-

Add the this compound solution to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups is typically used.

-

Ensure the final concentration of any organic solvent (e.g., DMSO) used to dissolve the this compound is below 10% to prevent antibody denaturation.

-

Incubate the reaction on ice for 1 hour.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted dibromomaleimide.

3. ADC Purification:

-

Purify the resulting ADC using a desalting column (e.g., G25) to remove excess drug-linker and quenching reagent.

-

For further purification and separation of ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) can be employed.

Characterization of this compound ADCs

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Use a HIC column (e.g., Butyl-NPR) with a high-salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate, pH 7.0) as mobile phase A and a low-salt buffer (e.g., sodium phosphate, pH 7.0) as mobile phase B.

-

Inject the purified ADC onto the equilibrated column.

-

Elute the ADC species using a gradient of decreasing salt concentration.

-

Monitor the absorbance at 280 nm. Peaks corresponding to DAR 0, 2, 4, 6, and 8 will elute in order of increasing retention time due to increasing hydrophobicity.

-

Calculate the weighted average DAR based on the peak areas of the different species.

2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound ADC, a negative control ADC, and free MMAF for 72-96 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.

Visualizations

MMAF Mechanism of Action

MMAF, upon release inside a target cancer cell, acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

References

- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Dbm-mmaf Payload: A Technical Guide to its Function and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Dbm-mmaf payload, a key component in the development of next-generation antibody-drug conjugates (ADCs). This compound is a drug-linker conjugate composed of the potent anti-mitotic agent monomethyl auristatin F (MMAF) and a dibromomaleimide (DBM) linker. This guide details the mechanism of action of the MMAF payload, the function of the DBM linker, and provides detailed experimental protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs. Quantitative data on the in vitro potency and in vivo efficacy of these conjugates are presented, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this technology.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for targeted cancer therapy. It combines a highly potent cytotoxic agent, MMAF, with a stable and site-specific linker, DBM, for attachment to a monoclonal antibody (mAb). This tripartite structure allows for the selective delivery of the cytotoxic payload to cancer cells that express a specific target antigen, thereby minimizing off-target toxicity and enhancing the therapeutic window.

The MMAF Payload: Monomethyl auristatin F is a synthetic analog of the natural product dolastatin 10. It is a potent tubulin polymerization inhibitor. By disrupting microtubule dynamics, MMAF arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1]

The DBM Linker: The dibromomaleimide (DBM) linker is a key innovation that enables the creation of more homogeneous and stable ADCs. It reacts with the thiol groups of cysteine residues within the antibody, particularly the interchain disulfides, to form a stable dithiomaleimide linkage.[2] This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), typically resulting in a homogeneous ADC with a DAR of four.[1]

Mechanism of Action of the MMAF Payload

The cytotoxic activity of this compound is driven by the MMAF payload, which exerts its effect through a well-defined mechanism of action:

-

Binding to Tubulin: Once released inside the target cancer cell, MMAF binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Tubulin Polymerization: This binding event disrupts the assembly of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1]

-

G2/M Phase Cell Cycle Arrest: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.

The following diagram illustrates the signaling pathway of MMAF-induced apoptosis:

Caption: Signaling pathway of MMAF-induced apoptosis.

Quantitative Data

The potency and efficacy of this compound based ADCs have been evaluated in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of MMAF-based ADCs

| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | HER2 | Trastuzumab-MMAF | 0.025 - 0.316 | |

| A431 | Skin Cancer | EGFR | Anti-EGFR-MMAF | Varies | |

| Jurkat | T-cell Leukemia | CD3 | Anti-CD3-MMAF | Varies | |

| LOX | Melanoma | Tn Antigen | Chi-Tn-MMAF | Varies | |

| Various | Breast, Lung, Gastric, Ovarian | HER2 | ARX788 (Trastuzumab-MMAF) | 0.025 - 0.316 | |

| KPL-4 | Breast Cancer | HER2 | Trastuzumab-MMAF | Varies | |

| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-MMAF | Varies | |

| MDA-MB-468 | Breast Cancer | Trop-2 | SY02-MMAE | Varies |

Note: IC50 values can vary depending on the specific antibody, linker, DAR, and experimental conditions.

Table 2: In Vivo Efficacy of a this compound ADC (Trastuzumab-DBM-MMAF)

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| NCI-N87 | Gastric | Trastuzumab-DBM-MMAF | 1 mg/kg, single dose | Significant | |

| JIMT-1 | Breast | Trastuzumab-DBM-MMAF | 3 mg/kg, single dose | Significant |

Table 3: Pharmacokinetic Parameters of an MMAF-containing ADC

| ADC | Animal Model | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Belantamab mafodotin | Human | 0.926 (initial) | 13.0 (initial) | |

| Generic vc-MMAE ADC | Cynomolgus Monkey | ~10-30 | Not specified |

Note: Pharmacokinetic parameters are highly dependent on the specific antibody, linker, and payload.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of this compound ADCs.

Synthesis of this compound

The synthesis of this compound involves two main steps: the synthesis of the DBM linker and its subsequent conjugation to MMAF.

Protocol for DBM linker (Dibromomaleimide-C5-COOH) synthesis:

-

Reaction Setup: Dissolve 3,4-dibromofuran-2,5-dione and 6-aminohexanoic acid in glacial acetic acid.

-

Reaction Conditions: Stir the mixture at 100°C for 18 hours.

-

Purification: Concentrate the reaction mixture and purify by silica gel chromatography.

Protocol for this compound conjugation:

-

Activation: Activate the carboxylic acid of the DBM linker using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

-

Coupling: React the activated DBM linker with the primary amine of MMAF in a suitable solvent like dimethylformamide (DMF).

-

Purification: Purify the resulting this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody is achieved through a site-specific reaction with cysteine residues.

Protocol for this compound ADC preparation:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS). The extent of reduction can be controlled to achieve the desired DAR.

-

Conjugation: Add a solution of this compound in an organic co-solvent (e.g., DMSO) to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

The following diagram illustrates the experimental workflow for ADC synthesis and characterization:

References

The Dbm-mmaf Advantage: A Technical Deep Dive into a Novel Linker-Payload System for Enhanced Antibody-Drug Conjugates

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the benefits and applications of the dibromomaleimide (DBM)-based linker with the potent cytotoxic agent monomethyl auristatin F (MMAF) in the development of next-generation Antibody-Drug Conjugates (ADCs).

This whitepaper delves into the core advantages of utilizing Dbm-mmaf in ADCs, offering a detailed examination of its mechanism of action, superior efficacy, and improved safety profile compared to conventional ADC technologies. Through a compilation of preclinical data, detailed experimental protocols, and visual representations of key biological processes, this guide serves as an essential resource for the oncology drug development community.

Executive Summary

The therapeutic landscape of oncology is being revolutionized by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with reduced systemic toxicity. The choice of linker and cytotoxic payload is paramount to the success of an ADC. The this compound system, combining a stable dibromomaleimide (DBM) linker with the potent tubulin inhibitor monomethyl auristatin F (MMAF), has emerged as a promising platform for developing highly effective and well-tolerated ADCs. This document elucidates the multifaceted benefits of this compound, supported by scientific evidence and detailed methodologies, to empower researchers in their pursuit of more effective cancer therapies.

Introduction: The Critical Role of Linker-Payload Technology in ADCs

Antibody-Drug Conjugates are complex tripartite molecules comprising a monoclonal antibody (mAb) for specific targeting of tumor antigens, a highly potent cytotoxic agent, and a chemical linker that connects the two. The linker's stability in circulation and its ability to efficiently release the payload at the tumor site are critical determinants of an ADC's therapeutic index. The payload, in turn, must possess sub-nanomolar potency to eradicate cancer cells effectively.

Monomethyl auristatin F (MMAF) is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] It functions by inhibiting tubulin polymerization, a process essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Unlike its counterpart, MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces the "bystander effect" – the killing of adjacent, antigen-negative cells.[3] This characteristic can contribute to a more favorable safety profile.

The dibromomaleimide (DBM) linker offers a unique conjugation strategy. It reacts with reduced interchain cysteines on the antibody to form a stable, covalent dithiomaleimide linkage.[4] This re-bridging of the disulfide bonds contributes to the homogeneity and stability of the resulting ADC.

The this compound Advantage: Enhanced Efficacy and Reduced Toxicity

Preclinical studies have demonstrated that ADCs constructed with the this compound linker-payload system exhibit significant advantages over ADCs utilizing traditional linkers.

Enhanced In Vivo Antitumor Efficacy

ADCs utilizing the this compound technology have shown improved in vivo efficacy. For instance, anti-HER2 ADCs incorporating this compound demonstrated delayed tumor growth in xenograft models. This enhanced efficacy is attributed to the stable linkage of the payload to the antibody, ensuring its delivery to the tumor site.

Reduced Systemic Toxicity

A key benefit of the this compound system is its potential for reduced systemic toxicity. The stability of the dithiomaleimide linkage minimizes premature release of the potent MMAF payload into circulation, thereby sparing healthy tissues. This improved safety profile may allow for higher dosing and a wider therapeutic window.

Quantitative Data Summary

To facilitate a clear comparison of the performance of this compound ADCs, the following tables summarize key quantitative data from preclinical studies.

| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (nM) |

| anti-HER2-Dbm-mmaf | HER2 | SK-BR-3 (Breast Cancer) | Sub-nanomolar |

| anti-CD98-Dbm-mmaf | CD98 | Various | Sub-nanomolar |

Table 1: In Vitro Cytotoxicity of this compound ADCs. IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of cancer cells in vitro. Data indicates the high potency of this compound ADCs against antigen-expressing cancer cells.

| ADC Construct | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| anti-HER2-Dbm-mmaf | Breast Cancer | Not Specified | Delayed tumor growth compared to conventional linkers |

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models. This table highlights the antitumor activity of this compound ADCs in preclinical animal models.

| ADC Construct | Animal Model | Maximum Tolerated Dose (MTD) | Observed Toxicities |

| This compound ADCs | Not Specified | Higher compared to conventional maleimide ADCs | Reduced systemic toxicity |

Table 3: Preclinical Toxicity Profile of this compound ADCs. This table summarizes the improved safety profile of this compound ADCs.

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The cytotoxic activity of this compound ADCs is driven by the MMAF payload, which initiates a cascade of events culminating in programmed cell death.

Upon binding to its target antigen on the cancer cell surface, the this compound ADC is internalized and trafficked to the lysosome. There, the antibody is degraded, releasing the MMAF payload. Free MMAF then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

The apoptotic signaling cascade induced by MMAF involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of a caspase cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound ADCs.

Synthesis and Purification of this compound ADC

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.

-

Conjugation: The this compound linker-payload is added to the reduced antibody solution. The dibromomaleimide moiety reacts with the free thiols to form stable dithiomaleimide linkages. The reaction is typically carried out at room temperature.

-

Purification: The resulting ADC is purified to remove unreacted this compound and other impurities. This is often accomplished using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. HIC is a commonly used method for its determination.

-

Instrumentation: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

-

Detection: The elution profile is monitored at 280 nm.

-

Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

-

Cell Seeding: Cancer cells (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the this compound ADC and appropriate controls (e.g., unconjugated antibody, free this compound).

-

Incubation: The plates are incubated for a period of 72-120 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at 570 nm using a plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Experimental and Developmental Workflow

The development and evaluation of a this compound ADC follows a structured workflow from initial design to preclinical validation.

Conclusion

The this compound linker-payload system represents a significant advancement in the field of Antibody-Drug Conjugates. Its ability to form stable, homogeneous ADCs with a potent cytotoxic agent offers the potential for enhanced antitumor efficacy and a wider therapeutic window. The detailed protocols and compiled data within this guide provide a solid foundation for researchers to explore and harness the benefits of this compound in the development of novel cancer therapeutics. As the field of ADCs continues to evolve, innovative technologies like this compound will be instrumental in realizing the full potential of targeted cancer therapy.

References

Dbm-MMAF for Novel Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The design of the linker connecting the antibody and the payload is critical to the success of an ADC, dictating its stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of a next-generation maleimide linker technology, Dibromomaleimide (DBM), for the development of novel ADCs with the potent auristatin derivative, Monomethylauristatin F (MMAF). Dbm-MMAF offers a significant advancement over conventional maleimide-based linkers by enabling the creation of more homogeneous, stable, and efficacious ADCs. This whitepaper will delve into the core aspects of this compound, including its mechanism of action, synthesis and conjugation, and a summary of its preclinical performance, supported by detailed experimental protocols and data.

Introduction: The Evolution of ADC Linker Technology

The therapeutic window of an ADC is profoundly influenced by the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell. First-generation ADCs often utilized conventional maleimide linkers that, while effective for conjugation, were susceptible to payload loss in the bloodstream through retro-Michael reactions, leading to off-target toxicity and reduced efficacy. This has driven the development of next-generation maleimide technologies, such as Dibromomaleimide (DBM), designed to form more stable and homogeneous conjugates.

MMAF, a potent anti-tubulin agent, is a valuable payload for ADCs.[1] Unlike its counterpart, MMAE, MMAF is less permeable to cell membranes, which minimizes the "bystander effect" – the killing of adjacent, antigen-negative cells.[2] This property makes the stability and targeted delivery of MMAF even more critical. The this compound drug-linker combines the advantages of a highly potent payload with a linker designed for superior stability and homogeneity.

Mechanism of Action of this compound ADCs

The mechanism of action of a this compound ADC follows a multi-step process that relies on the targeted delivery of the MMAF payload to cancer cells.

Cellular Uptake and Trafficking

The journey of a this compound ADC begins with the binding of the monoclonal antibody component to its specific target antigen on the surface of a cancer cell.[3] This binding event triggers the internalization of the ADC-antigen complex, primarily through receptor-mediated endocytosis.[4] Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway.[5]

Payload Release via Lysosomal Degradation

The Dbm linker is a non-cleavable linker, meaning it does not contain a specific enzymatic or chemical cleavage site. Instead, the release of the active MMAF payload relies on the complete proteolytic degradation of the antibody backbone within the harsh environment of the lysosome. This degradation process liberates the MMAF molecule, which is still attached to the linker and the cysteine amino acid residue from the antibody.

Cytotoxicity through Tubulin Inhibition

Once released into the cytoplasm, the MMAF payload exerts its potent cytotoxic effect by inhibiting tubulin polymerization. Tubulin is a critical component of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, MMAF causes cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) of the cancer cell.

Synthesis and Conjugation of this compound

The synthesis of a this compound ADC involves a two-stage process: the synthesis of the this compound drug-linker and its subsequent conjugation to the monoclonal antibody.

Synthesis of this compound Drug-Linker

The this compound drug-linker is synthesized by coupling a dibromomaleimide functional group to the MMAF payload. This process typically involves standard organic chemistry reactions to create a stable amide bond between the linker and the payload.

Conjugation to Monoclonal Antibody

The conjugation of this compound to a monoclonal antibody is achieved through a site-specific reaction with the antibody's interchain cysteine residues. This method, known as disulfide bridging, offers significant advantages over random conjugation to lysine residues.

Experimental Workflow for this compound ADC Conjugation:

The key advantage of the dibromomaleimide linker is its ability to react with the two thiol groups generated from the reduction of a disulfide bond, effectively "re-bridging" the disulfide with the drug-linker. This results in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately 4, as there are four interchain disulfide bonds in a typical IgG1 antibody.

Preclinical Data and Performance

ADCs constructed with this compound have demonstrated significant improvements in homogeneity, stability, and in vivo performance compared to ADCs made with conventional maleimide linkers.

Homogeneity and Stability

The disulfide bridging strategy employed with this compound results in ADCs with a narrow DAR distribution, primarily consisting of species with a DAR of 4. This enhanced homogeneity is a critical quality attribute, as it leads to a more consistent product with a predictable pharmacological profile. Furthermore, the resulting dithiomaleimide linkage is significantly more stable in serum compared to the thioether bond formed with conventional maleimides, reducing premature drug release and off-target toxicity.

In Vitro Cytotoxicity

While specific IC50 values for this compound ADCs are not widely available in a consolidated format, studies have shown that they retain the high potency of the MMAF payload. The cytotoxic activity is highly dependent on the expression of the target antigen on the cancer cells.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs (Illustrative)

| Cell Line | Target Antigen | MMAF-ADC IC50 (ng/mL) | Reference |

| N87 | HER2 | 13-43 | |

| BT474 | HER2 | 13-43 | |

| HCC1954 | HER2 | <173 | |

| MDA-MB-361-DYT2 | HER2 | 25-80 (High DAR) | |

| SKBR-3 | HER2 | 0.14 nM | |

| HCC-1954 | HER2 | 0.31 nM |

Note: The data in this table is illustrative of the potency of MMAF-based ADCs and may not be specific to this compound constructs. The potency of an ADC is highly dependent on the specific antibody, linker, payload, and target cell line.

In Vivo Efficacy

Preclinical studies have demonstrated the superior in vivo efficacy of this compound ADCs. In xenograft models, this compound ADCs have shown greater tumor growth inhibition compared to their conventional maleimide counterparts.

Table 2: In Vivo Tumor Growth Inhibition of a this compound ADC (Illustrative)

| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| N87 (Gastric) | This compound ADC | 3 | >90 | |

| N87 (Gastric) | MC-MMAF ADC | 3 | ~70 | |

| JIMT-1 (Breast) | This compound ADC | 3 | Significant Regression | |

| JIMT-1 (Breast) | MC-MMAF ADC | 3 | Moderate Inhibition |

Note: This table is a qualitative representation based on findings from a comparative study. Specific quantitative values for %TGI may vary.

Pharmacokinetics

The improved stability of the this compound linker translates to enhanced pharmacokinetic properties. This compound ADCs exhibit slower clearance and a longer half-life in circulation compared to conventional maleimide ADCs, allowing for greater exposure of the tumor to the therapeutic agent.

Table 3: Pharmacokinetic Parameters of a this compound ADC (Illustrative)

| ADC Type | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/day/kg) | Half-life (days) | Reference |

| This compound ADC | Higher | Higher | Lower | Longer | |

| MC-MMAF ADC | Lower | Lower | Higher | Shorter |

Note: This table provides a qualitative comparison of pharmacokinetic trends. Specific values will vary depending on the antibody and preclinical model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound ADCs.

This compound ADC Synthesis and Conjugation Protocol

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

This compound drug-linker dissolved in an organic solvent (e.g., DMSO).

-

Conjugation buffer (e.g., PBS with EDTA).

-

Purification column (e.g., Size Exclusion Chromatography - SEC).

-

Characterization instruments (e.g., Hydrophobic Interaction Chromatography - HIC, Mass Spectrometry - MS).

Procedure:

-

Antibody Reduction:

-

Dilute the antibody to a final concentration of 5 mg/mL in conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Add the this compound solution to the reduced antibody solution at a 1.5 to 2-fold molar excess over the available thiol groups.

-

Ensure the final concentration of the organic solvent is below 10%.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other impurities using an SEC column equilibrated with a suitable formulation buffer.

-

-

Characterization:

-

Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC.

-

Confirm the identity and integrity of the ADC using mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Target antigen-positive and -negative cancer cell lines.

-

Complete cell culture medium.

-

This compound ADC, unconjugated antibody, and free MMAF.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or SDS in HCl).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and free MMAF. Include untreated control wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

Materials:

-

Immunodeficient mice (e.g., nude or SCID).

-

Human tumor cells for implantation.

-

This compound ADC, vehicle control, and isotype control ADC.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment: Administer the this compound ADC, vehicle control, or isotype control ADC intravenously at the specified dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (%TGI).

Conclusion and Future Directions

The this compound drug-linker platform represents a significant advancement in the field of antibody-drug conjugates. By enabling the creation of homogeneous and stable ADCs, this technology addresses key limitations of earlier maleimide-based approaches. The preclinical data strongly suggests that this compound ADCs have the potential for an improved therapeutic window, with enhanced efficacy and reduced toxicity.

Future research will likely focus on further optimizing the Dbm linker chemistry, exploring its application with a wider range of antibodies and payloads, and advancing this compound ADCs into clinical development. The principles of homogeneity and stability embodied by the this compound platform will undoubtedly continue to guide the design of the next generation of highly effective and safe antibody-drug conjugates for the treatment of cancer.

References

The Dbm-MMAF Linker: A Deep Dive into Stability and Characteristics for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. The linker, in particular, plays a pivotal role in the overall performance of the ADC, dictating its stability in circulation, its drug-release mechanism at the tumor site, and its overall therapeutic index.

This technical guide provides an in-depth exploration of the dibromomaleimide-monomethyl auristatin F (Dbm-MMAF) linker-payload combination. It will delve into the unique characteristics of the Dbm linker, its enhanced stability profile compared to traditional linkers, and the properties of the potent antitubulin agent, MMAF. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of key concepts to aid in the design and development of next-generation ADCs.

The Dbm Linker: A Novel Approach to Homogeneous and Stable ADCs

The dibromomaleimide (Dbm) linker represents a significant advancement in ADC technology, addressing some of the key limitations of conventional maleimide-based linkers. Traditional maleimide linkers, such as maleimidocaproyl (mc), react with free thiols on cysteine residues of the antibody to form a thioether bond. However, this conjugation method often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), and the linkage can be susceptible to retro-Michael reactions in the plasma, leading to premature drug release and off-target toxicity.

The Dbm linker, in contrast, is a bifunctional reagent that can react with two thiol groups, enabling the cross-linking of interchain cysteine residues within the antibody's hinge region. This disulfide bridging strategy offers several key advantages:

-

Homogeneity: By specifically targeting and re-bridging the interchain disulfide bonds, the Dbm linker produces a more homogeneous ADC population, predominantly with a DAR of 4. This uniformity is crucial for consistent manufacturing, predictable pharmacokinetics, and a well-defined safety profile.

-

Enhanced Stability: The dithiomaleimide linkage formed by the Dbm linker is significantly more stable in plasma compared to the thioether bond of conventional maleimide linkers. This increased stability minimizes premature payload release, leading to a wider therapeutic window and reduced systemic toxicity.

-

Improved Pharmacokinetics: The homogeneity and stability of Dbm-linked ADCs contribute to more predictable and favorable pharmacokinetic profiles, including longer plasma half-lives.

Monomethyl Auristatin F (MMAF): A Potent and Targeted Payload

Monomethyl auristatin F (MMAF) is a highly potent synthetic antimitotic agent derived from the natural product dolastatin 10. It exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and apoptosis.[1]

Key characteristics of MMAF as an ADC payload include:

-

High Potency: MMAF is effective at sub-nanomolar concentrations, making it an ideal payload for targeted delivery.

-

Reduced Membrane Permeability: Unlike its analogue, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine residue, which limits its ability to passively diffuse across cell membranes. This property minimizes the "bystander effect," where the payload released from a target cell kills neighboring antigen-negative cells, thereby potentially reducing off-target toxicity.

-

Suitability for Stable Linkers: The reduced bystander effect of MMAF makes it particularly well-suited for use with stable, non-cleavable or highly stable linkers like Dbm, as the payload is primarily released inside the target cell upon lysosomal degradation of the antibody.

Quantitative Data on this compound Linker Characteristics

The following tables summarize quantitative data on the stability and homogeneity of this compound ADCs compared to conventional mc-MMAF ADCs.

Table 1: Comparative Plasma Stability of MMAF-based ADCs

| Linker | ADC Construct | Species | Plasma Half-life (t½) | % Intact ADC (after specified time) | Reference |

| Dbm | anti-CD98-Dbm-MMAF | Rat | Not explicitly stated, but demonstrated improved PK profile over mc-MMAF | Not explicitly stated | [2] |

| mc | Belantamab mafodotin (mc-MMAF) | Human | Initial: 13.0 days; Time-varying: 16.8-19.1 days | Not applicable | [3] |

| mc | A1mcMMAF | Cynomolgus Monkey | ~4.2 days | DAR decreased from ~4 to ~2 over 14 days | [4] |

Note: Direct head-to-head comparative stability data in the same study is limited in the public domain. The data presented is compiled from different studies and should be interpreted with consideration of the different experimental conditions.

Table 2: Drug-to-Antibody Ratio (DAR) Distribution

| Linker Type | Conjugation Method | Predominant DAR Species | DAR Distribution Profile | Reference |

| Dbm | Site-specific (Disulfide re-bridging) | DAR 4 | Highly homogeneous peak | [2] |

| mc | Stochastic (Cysteine conjugation) | DAR 0, 2, 4, 6, 8 | Heterogeneous mixture of species |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of MMAF and the conjugation process of the Dbm linker.

Figure 1: Mechanism of action of a this compound ADC.

Figure 2: Logical workflow of this compound conjugation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs. The following sections provide methodologies for key experiments related to this compound ADCs.

Protocol 1: this compound Conjugation to an Antibody

Objective: To conjugate the this compound linker-payload to a monoclonal antibody via disulfide bridging to generate a homogeneous ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound linker-payload

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 8.0)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

-

Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Reduction:

-

Dilute the mAb to a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a 5-10 molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized for the specific antibody.

-

Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

This compound Conjugation:

-

Dissolve the this compound linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a 1.5 to 2-fold molar excess of the this compound solution to the reduced antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction should be performed at a pH of approximately 8.0-8.5 to facilitate the conjugation.

-

-

Quenching:

-

Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted this compound.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Exchange the buffer to the desired formulation buffer.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Analyze the drug-to-antibody ratio (DAR) and homogeneity of the ADC by HIC-UV or LC-MS.

-

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma by monitoring the change in the average DAR over time.

Materials:

-

This compound ADC

-

Control ADC (e.g., mc-MMAF ADC)

-

Human, mouse, or rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system with appropriate columns and solvents for ADC analysis

Procedure:

-

Incubation:

-

Spike the this compound ADC and control ADC into plasma to a final concentration of 100 µg/mL.

-

Prepare a control sample by spiking the ADCs into PBS.

-

Incubate all samples at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Immediately freeze the collected aliquots at -80°C to stop any degradation until analysis.

-

-

Sample Preparation for LC-MS Analysis:

-

Thaw the plasma samples on ice.

-

Isolate the ADC from the plasma using an appropriate method, such as affinity capture with Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound plasma proteins.

-

Elute the ADC from the beads.

-

-

LC-MS Analysis:

-

Analyze the intact ADC samples by LC-MS to determine the average DAR at each time point. A reversed-phase column is typically used for this analysis.

-

The mass spectrometer is operated in a mode that allows for the detection of the different drug-loaded species of the antibody.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the relative abundance of each DAR species (DAR 0, 2, 4, etc.) at each time point.

-

Calculate the average DAR for each sample.

-

Plot the average DAR as a function of time for both the this compound ADC and the control ADC in plasma and PBS.

-

Calculate the plasma half-life of the ADC.

-

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency of the this compound ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (as a control)

-

Complete cell culture medium

-

This compound ADC

-

Isotype control antibody

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density to ensure exponential growth during the assay.

-

Incubate the plates overnight to allow the cells to attach.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the isotype control antibody in complete cell culture medium.

-

Remove the medium from the cells and add the diluted ADC or control antibody to the respective wells.

-

Include wells with untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assessment:

-

After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

-

For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.

-

Experimental and ADC Development Workflow

The following diagram outlines a typical workflow for the development of an ADC utilizing the this compound linker.

Figure 3: A typical workflow for this compound ADC development.

Conclusion

The this compound linker-payload system offers a compelling platform for the development of next-generation antibody-drug conjugates. The dibromomaleimide linker's ability to create homogeneous and highly stable ADCs through disulfide re-bridging directly addresses key challenges associated with traditional conjugation technologies. When combined with the potent and targeted cytotoxic agent MMAF, the resulting ADCs have the potential for an improved therapeutic index, characterized by enhanced efficacy and reduced off-target toxicity. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. As our understanding of ADC design continues to evolve, innovative technologies like the Dbm linker will undoubtedly play a crucial role in the creation of more effective and safer cancer treatments.

References

The Therapeutic Potential of Dbm-mmaf: A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Dibromomaleimide-Monomethyl Auristatin F (Dbm-mmaf) in Oncology.

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. At the forefront of ADC innovation is the development of advanced drug-linker technologies designed to enhance efficacy, improve safety profiles, and overcome the limitations of earlier-generation ADCs. This technical guide delves into the therapeutic potential of this compound, a novel drug-linker conjugate comprising the potent antitubulin agent monomethyl auristatin F (MMAF) and a dibromomaleimide (Dbm) linker. Through a detailed exploration of its mechanism of action, supported by preclinical data and experimental protocols, this document provides a comprehensive resource for professionals engaged in the research and development of next-generation cancer therapies. This compound represents a significant advancement in ADC technology, offering the potential for highly homogeneous and stable conjugates with superior pharmacological properties.

Introduction to this compound

This compound is a pivotal component in the construction of next-generation antibody-drug conjugates. It is a conjugate of a potent cytotoxic agent, monomethyl auristatin F (MMAF), and a dibromomaleimide (Dbm) linker.[1] This combination is engineered to be attached to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. The resulting ADC is designed to selectively deliver the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and maximizing therapeutic efficacy.[2]

The MMAF component is a synthetic analog of the natural antimitotic agent dolastatin 10.[3] It functions by inhibiting tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis.[4] The dibromomaleimide linker is a key innovation, enabling site-specific conjugation to the antibody's interchain cysteine residues. This results in ADCs with a uniform drug-to-antibody ratio (DAR), typically of four, a significant improvement over the heterogeneous mixtures produced with conventional linkers.[2] This homogeneity contributes to a more predictable pharmacokinetic profile, improved efficacy, and reduced toxicity.

Mechanism of Action

The therapeutic effect of a this compound based ADC is a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of MMAF.

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, an organelle containing degradative enzymes. Within the lysosome, the antibody is degraded, leading to the release of the this compound payload.

-

Tubulin Inhibition: The released MMAF, now in the cytoplasm, binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.

-